molecular formula C11H12FN3 B11731561 N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11731561
M. Wt: 205.23 g/mol
InChI Key: ZAJZPRZPJWJCOX-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine
  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3

InChI Key

ZAJZPRZPJWJCOX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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